4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide
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Description
4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide is a useful research compound. Its molecular formula is C21H22F3NO3 and its molecular weight is 393.406. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that the exchange of a methyl group for trifluoromethyl often leads to increased lipophilicity. This property affects the compound’s interaction with its targets, potentially enhancing its binding affinity and resulting in changes at the molecular level.
Biochemical Pathways
Based on the broad range of biological activities associated with similar compounds, it can be inferred that this compound may influence a variety of biochemical pathways . The downstream effects of these pathways could contribute to the compound’s overall biological activity.
Pharmacokinetics
It’s known that the trifluoromethyl group contributes to the lipophilic behavior of the compound. This lipophilicity can affect the compound’s distribution, solubility, and bioavailability, which are critical factors in its pharmacokinetic profile.
Result of Action
Given the wide range of biological activities associated with similar compounds, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Properties
IUPAC Name |
4-phenyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO3/c22-21(23,24)20(27,17-9-5-2-6-10-17)15-25-18(26)19(11-13-28-14-12-19)16-7-3-1-4-8-16/h1-10,27H,11-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBAYMIJCYDTKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CC=C3)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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